molecular formula C13H16BrN3O2 B13439676 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone

1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone

Cat. No.: B13439676
M. Wt: 326.19 g/mol
InChI Key: GSHGDOSGPGCZGA-UHFFFAOYSA-N
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Description

1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone is a complex organic compound featuring a benzoyl group substituted with an amino and bromo group, linked to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone typically involves multi-step organic reactions. One common method includes the bromination of a benzene derivative followed by acylation and subsequent piperazine substitution. The reaction conditions often require the use of catalysts such as FeBr3 for bromination and AlCl3 for Friedel-Crafts acylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Br2/FeBr3

    Acylation: CH3COCl/AlCl3

    Nucleophilic Substitution: Various nucleophiles under basic conditions

Major Products: The major products formed from these reactions include substituted benzoyl derivatives and piperazine derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

Uniqueness: 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone is unique due to its combination of a benzoyl group with a piperazine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to its analogs.

Properties

Molecular Formula

C13H16BrN3O2

Molecular Weight

326.19 g/mol

IUPAC Name

1-[4-(2-amino-5-bromobenzoyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C13H16BrN3O2/c1-9(18)16-4-6-17(7-5-16)13(19)11-8-10(14)2-3-12(11)15/h2-3,8H,4-7,15H2,1H3

InChI Key

GSHGDOSGPGCZGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)N

Origin of Product

United States

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